Btk-IN-31
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Overview
Description
Btk-IN-31 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase involved in the signaling pathways of B cells and other hematopoietic cells. BTK inhibitors have gained significant attention due to their therapeutic potential in treating B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Btk-IN-31 involves a multi-step synthetic route. One method includes the use of pyrazolopyrimidine as a core structure, which is then functionalized through various chemical reactions to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The process involves optimizing reaction conditions to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Btk-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BTK and its effects on various signaling pathways.
Biology: Employed in research to understand the role of BTK in B-cell development and function.
Industry: Utilized in the development of new BTK inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Btk-IN-31 exerts its effects by covalently binding to the cysteine residue at the active site of BTK, leading to the irreversible inhibition of its kinase activity. This inhibition disrupts the downstream signaling pathways involved in B-cell activation, proliferation, and survival. The molecular targets and pathways involved include the B-cell receptor (BCR) signaling pathway, phospholipase-Cγ (PLC-γ) signaling, and the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Btk-IN-31 include:
Ibrutinib: A first-generation BTK inhibitor known for its efficacy in treating B-cell malignancies.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced potency and safety profile.
Orelabrutinib: A newer BTK inhibitor with promising clinical results.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for BTK. These modifications result in improved efficacy and reduced side effects compared to earlier BTK inhibitors .
Properties
Molecular Formula |
C24H23FN4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(2R,5R)-5-[8-amino-1-(2-fluoro-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C24H23FN4O3/c25-20-12-17(32-16-4-2-1-3-5-16)8-9-19(20)21-22-23(26)27-10-11-29(22)24(28-21)15-6-7-18(13-30)31-14-15/h1-5,8-12,15,18,30H,6-7,13-14H2,(H2,26,27)/t15-,18+/m0/s1 |
InChI Key |
HBZJYWPPPVDNBJ-MAUKXSAKSA-N |
Isomeric SMILES |
C1C[C@@H](OC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |
Canonical SMILES |
C1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |
Origin of Product |
United States |
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